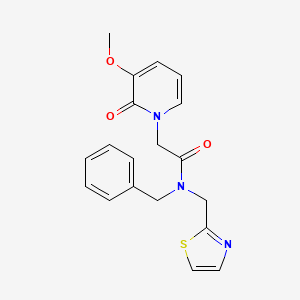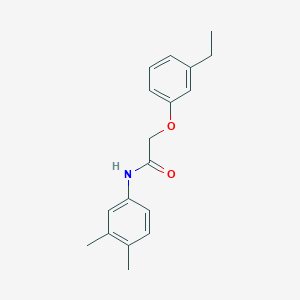
N-benzyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-(1,3-thiazol-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-(1,3-thiazol-2-ylmethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and disease treatment. This compound is a member of the thiazole family of compounds and possesses a unique chemical structure that allows it to interact with various biological systems.
Mécanisme D'action
The mechanism of action of N-benzyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-(1,3-thiazol-2-ylmethyl)acetamide involves its interaction with various biological systems, including enzymes, receptors, and ion channels. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been shown to modulate the activity of various receptors, including the adenosine A2A receptor, which is involved in the regulation of neuroinflammation.
Biochemical and Physiological Effects:
N-benzyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-(1,3-thiazol-2-ylmethyl)acetamide has been shown to possess various biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory mediators, including prostaglandins and cytokines, which are involved in the inflammatory response. It has also been shown to modulate the activity of various neurotransmitters, including dopamine and acetylcholine, which are involved in the regulation of mood and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-(1,3-thiazol-2-ylmethyl)acetamide has several advantages for lab experiments, including its high potency and selectivity for various biological targets. However, this compound also has some limitations, including its low aqueous solubility and potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of N-benzyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-(1,3-thiazol-2-ylmethyl)acetamide. One potential direction is the development of new analogs with improved pharmacological properties, including increased solubility and reduced toxicity. Another direction is the investigation of the potential use of this compound in the treatment of other diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential interactions with other drugs and biological systems.
Méthodes De Synthèse
The synthesis of N-benzyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-(1,3-thiazol-2-ylmethyl)acetamide involves the reaction of 3-methoxy-2-pyridinone with benzyl bromide, followed by reaction with thiazole-2-carboxylic acid and acetic anhydride. The final product is obtained through purification and isolation using various chromatographic techniques.
Applications De Recherche Scientifique
N-benzyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-(1,3-thiazol-2-ylmethyl)acetamide has been extensively studied for its potential applications in drug development. This compound has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-benzyl-2-(3-methoxy-2-oxopyridin-1-yl)-N-(1,3-thiazol-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-25-16-8-5-10-21(19(16)24)14-18(23)22(13-17-20-9-11-26-17)12-15-6-3-2-4-7-15/h2-11H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQZXZVGFPLVBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CN(C1=O)CC(=O)N(CC2=CC=CC=C2)CC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-(1,3-thiazol-2-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5686406.png)
![N-(2-chlorobenzyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5686413.png)

![1-{2-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-2-oxoethyl}-5-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5686430.png)


![4-({2-[1-(4-fluoro-3-methylbenzoyl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5686447.png)
![2-acetyl-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5686453.png)
![3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone](/img/structure/B5686460.png)
![2-(dimethylamino)-N,4-dimethyl-N-[3-(methylthio)benzyl]-5-pyrimidinecarboxamide](/img/structure/B5686465.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5686466.png)
![2-ethyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5686470.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5686476.png)
![rel-(1S,6R)-3-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5686487.png)